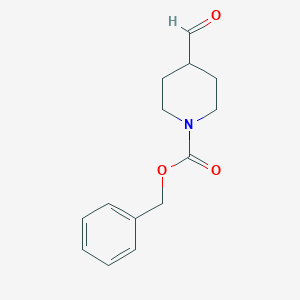

Benzyl 4-formylpiperidine-1-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

benzyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQMLJFHCKTCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379942 | |

| Record name | Benzyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138163-08-3 | |

| Record name | 4-Formylpiperidine-1-carboxylic acid benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138163-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Benzyl 4-formylpiperidine-1-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its strategic importance lies in the reactive aldehyde functionality, which serves as a versatile handle for constructing complex molecular architectures, coupled with the stable benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. This guide provides a comprehensive overview of the primary synthetic pathways to this key building block, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. The content is structured to offer both a high-level strategic understanding for drug development professionals and granular, actionable details for bench scientists.

Introduction: The Strategic Importance of this compound

This compound, also known as 1-(Benzyloxycarbonyl)-4-piperidinecarboxaldehyde or N-Cbz-4-formylpiperidine, is a heterocyclic aldehyde of significant interest in medicinal chemistry.[1][2][3] The piperidine scaffold is a common motif in numerous biologically active molecules, and the 4-formyl group provides a crucial entry point for diversification through reactions such as reductive amination, Wittig reactions, and aldol condensations. The Cbz protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under standard hydrogenolysis conditions, making it an ideal choice for multi-step syntheses.

Key Molecular Features:

| Property | Value |

| CAS Number | 138163-08-3[1] |

| Molecular Formula | C₁₄H₁₇NO₃[1] |

| Molecular Weight | 247.29 g/mol [1] |

| Appearance | Clear, beige liquid or semi-solid[4] |

This guide will explore the two principal retrosynthetic disconnections for this molecule, which involve either the oxidation of a primary alcohol or the partial reduction of a carboxylic acid derivative.

Caption: Retrosynthetic analysis of this compound.

Oxidative Pathways: Synthesis from a Primary Alcohol

The most prevalent and well-documented route to this compound involves the oxidation of the corresponding primary alcohol, (1-(benzyloxycarbonyl)piperidin-4-yl)methanol. This starting material is commercially available or can be readily prepared by the reduction of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Cbz protecting group. Several mild oxidation protocols have proven effective.

Caption: Overview of common oxidative methods.

Swern Oxidation

The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5] The reaction is known for its mild conditions and high yields, minimizing the risk of over-oxidation.

Mechanism Insight: The reaction proceeds via the formation of an alkoxysulfonium salt intermediate upon reaction of the alcohol with the activated DMSO species. A base, typically triethylamine, then facilitates an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The low reaction temperature (typically -78 °C) is crucial to prevent side reactions, such as the Pummerer rearrangement.

Experimental Protocol: Swern Oxidation

-

Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Add a solution of (1-(benzyloxycarbonyl)piperidin-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly. Stir for another 30-45 minutes at -78 °C.

-

Base Quench: Add triethylamine (5.0 equivalents) to the reaction mixture. The mixture may become thick. Allow the reaction to warm to room temperature over approximately 45 minutes.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure aldehyde.[7]

Causality: The use of oxalyl chloride as the activator for DMSO is efficient and generates volatile byproducts (CO and CO₂), simplifying purification. Triethylamine acts as a non-nucleophilic base to promote the final elimination step.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient method that employs a hypervalent iodine reagent, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one).[8] It offers the advantages of being performed at room temperature, having a neutral pH, and exhibiting high chemoselectivity.[9]

Mechanism Insight: The alcohol displaces an acetate ligand on the iodine center. A subsequent intramolecular proton transfer, facilitated by the displaced acetate acting as a base, leads to the formation of the aldehyde, iodinane, and acetic acid.[8]

Experimental Protocol: Dess-Martin Oxidation

-

Setup: Dissolve (1-(benzyloxycarbonyl)piperidin-4-yl)methanol (1.0 equivalent) in anhydrous DCM in a flask under an inert atmosphere.

-

Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion. If the starting material is acid-sensitive, sodium bicarbonate (2-3 equivalents) can be added as a buffer.[8]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

-

Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography if necessary.[10]

Causality: DMP is highly selective for alcohols and tolerates a wide variety of other functional groups. Its major drawback is the potentially explosive nature of the reagent, especially if impure, necessitating careful handling.[11]

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another activated DMSO method that uses the sulfur trioxide-pyridine complex (SO₃·Py) as the activator.[12] A key advantage over the Swern oxidation is that it can be conducted at or above 0 °C, avoiding the need for cryogenic temperatures.[13][14]

Mechanism Insight: The mechanism is analogous to the Swern oxidation. SO₃·Py activates DMSO to form an electrophilic sulfur species. The alcohol adds to this species, and a hindered, non-nucleophilic base (like triethylamine or diisopropylethylamine) facilitates the final elimination to the aldehyde.[13]

Experimental Protocol: Parikh-Doering Oxidation

-

Setup: Dissolve (1-(benzyloxycarbonyl)piperidin-4-yl)methanol (1.0 equivalent) and a hindered base such as diisopropylethylamine (DIPEA, ~7 equivalents) in a mixture of anhydrous DCM and anhydrous DMSO (~14 equivalents).

-

Reagent Addition: Cool the solution to 0 °C and add the sulfur trioxide-pyridine complex (SO₃·Py, ~4 equivalents) portion-wise.

-

Reaction: Stir the suspension at 0 °C for 30-60 minutes. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into brine and extract with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the aldehyde. A typical yield for this type of reaction is around 84%.[13]

Causality: The SO₃·Py complex is a stable, solid reagent that is easier and safer to handle than oxalyl chloride. The reaction can be run at a more convenient temperature (0 °C to room temperature) compared to the Swern oxidation.[12]

Reductive Pathways: Synthesis from a Carboxylic Acid Derivative

An alternative strategy involves the partial reduction of a suitable derivative of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. Direct reduction of the carboxylic acid to the aldehyde is challenging as most powerful reducing agents (e.g., LiAlH₄) will proceed to the primary alcohol. Therefore, the acid must first be converted into a derivative whose reduction can be controlled at the aldehyde stage.

Caption: Reductive approaches to the target aldehyde.

Reduction of Ester Derivatives

The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) via standard methods like Fischer esterification. This ester can then be reduced to the aldehyde using a sterically hindered and temperature-sensitive reducing agent like diisobutylaluminium hydride (DIBAL-H).

Mechanism Insight: At low temperatures (-78 °C), DIBAL-H adds one hydride equivalent to the ester carbonyl, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous work-up. Keeping the temperature low prevents a second hydride addition, which would lead to the primary alcohol.

Experimental Protocol: Ester Reduction with DIBAL-H

-

Esterification: Convert 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid to its methyl or ethyl ester using standard procedures (e.g., SOCl₂ in methanol or acid-catalyzed esterification).

-

Reduction Setup: Dissolve the ester (1.0 equivalent) in an anhydrous solvent like toluene or DCM in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.

-

Hydride Addition: Add a solution of DIBAL-H (1.1-1.5 equivalents, typically 1.0 M in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours.

-

Work-up: Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until the layers separate.

-

Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde, which can be purified by chromatography.

Causality: The low temperature is critical for the success of this reaction. It stabilizes the tetrahedral intermediate and prevents over-reduction. The Rochelle's salt work-up is effective for breaking up the aluminum-containing emulsion that often forms.

Enzymatic Reduction

A modern and green chemistry approach involves the use of carboxylic acid reductases (CARs). These enzymes can directly convert carboxylic acids to aldehydes in an aqueous medium under mild conditions, offering high selectivity and avoiding the use of harsh chemical reagents.

Mechanism Insight: CARs utilize adenosine triphosphate (ATP) to activate the carboxylate group, typically forming an acyl-adenylate intermediate. This activated species is then reduced by nicotinamide adenine dinucleotide phosphate (NADPH) to the aldehyde. The process requires auxiliary enzymes for ATP and NADPH recycling.

Experimental Protocol: Enzymatic Reduction

Note: This is a specialized biocatalytic method requiring specific enzymes and cofactors.

-

Reaction Mixture: In a buffered aqueous solution (e.g., potassium phosphate buffer), combine 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1a), a suitable CAR enzyme preparation, ATP, NADPH, and recycling systems for both cofactors (e.g., polyphosphate kinase for ATP and glucose dehydrogenase for NADPH).[15]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust as necessary.[16]

-

In Situ Product Removal (ISPR): To prevent potential over-reduction to the alcohol by background dehydrogenases in crude enzyme preparations, a water-immiscible organic solvent can be added to the reaction to extract the aldehyde as it is formed.[15]

-

Work-up and Purification: Once the reaction has reached sufficient conversion, stop the reaction (e.g., by adding a quenching solvent like methanol/formic acid). Extract the product with an organic solvent, dry, and concentrate. Purify by flash column chromatography. An isolated yield of 61% has been reported for this specific transformation using this method.[15][16]

Causality: This enzymatic approach is highly specific and environmentally benign. The main challenge is the availability and cost of the required enzymes and cofactors, as well as the potential for competing side reactions from other enzymes present in crude cell-free extracts.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as scale, available equipment, cost of reagents, and the need for mild conditions.

| Method | Key Reagents | Temp. | Typical Yield | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C | High (>90%) | High yield, reliable, well-established.[7] | Requires cryogenic temperatures, toxic/malodorous byproducts (CO, DMS). |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temp. | High (>90%) | Very mild, neutral pH, room temp, easy work-up.[8] | Reagent is expensive and potentially explosive.[11] |

| Parikh-Doering Oxidation | SO₃·Py, DMSO, DIPEA/Et₃N | 0 °C to RT | Good-High (80-90%) | Milder than Swern (no cryo temps), stable reagents.[13] | Can require large excess of reagents. |

| Reduction of Ester | DIBAL-H | -78 °C | Moderate-Good | Utilizes a different precursor; good for certain substrates. | Requires cryogenic temperatures; potential for over-reduction. |

| Enzymatic Reduction | CARs, ATP, NADPH | ~30 °C | Moderate (~61% isolated) | Extremely mild, green, highly selective.[15][16] | Requires specialized enzymes and cofactors; can be costly. |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

-

¹H NMR: Expected signals would include the aldehyde proton (singlet, ~9.6 ppm), the aromatic protons of the benzyl group (~7.3 ppm), the methylene protons of the benzyl group (singlet, ~5.1 ppm), and the aliphatic protons of the piperidine ring.

-

¹³C NMR: The aldehyde carbonyl carbon should appear around 200 ppm. Other characteristic peaks include the carbamate carbonyl, aromatic carbons, and aliphatic carbons of the piperidine and benzyl groups.

-

IR Spectroscopy: A strong carbonyl stretch for the aldehyde should be visible around 1720 cm⁻¹, and another for the carbamate carbonyl around 1690 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (247.29 g/mol ) should be observed.

Conclusion

The synthesis of this compound can be reliably achieved through several high-yielding pathways. For laboratory-scale synthesis, oxidation methods are generally preferred due to their efficiency and the commercial availability of the precursor alcohol. The Dess-Martin and Parikh-Doering oxidations offer more convenient and safer alternatives to the classic Swern oxidation by avoiding cryogenic temperatures and/or highly toxic reagents. For large-scale industrial applications, the Parikh-Doering oxidation presents a scalable option. The reductive pathway from the corresponding carboxylic acid ester offers a viable alternative, while the emerging field of biocatalysis provides a green and highly selective, albeit specialized, route. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or drug development program.

References

- NROChemistry. Parikh-Doering Oxidation.

- Chem LibreTexts. 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane.

- Asian Journal of Chemistry. (2017). A Facile and Industrially Viable Process for the Synthesis of Donepezil. Asian Journal of Chemistry, 29(7), 1523-1526.

- Michigan State University Department of Chemistry. Swern Oxidation Procedure.

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1-diacetyloxy-.

- Schwarz, A., et al. (2020). Cell‐free in vitro reduction of carboxylates to aldehydes: With crude enzyme preparations to a key pharmaceutical building block. ChemBioChem, 21(19), 2795-2799.

- Wikipedia. Dess–Martin oxidation.

- Wikipedia. Parikh–Doering oxidation.

- Common Organic Chemistry. Dess-Martin Periodinane (DMP).

- ResearchGate. (2020). Cell‐free in vitro reduction of carboxylates to aldehydes: With crude enzyme preparations to a key pharmaceutical building block.

- PubChem. This compound.

- Chem-Station International Edition. Parikh-Doering Oxidation.

- Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.

- Reiser, O., & Farr, R. N. (2009). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 131(35), 12551–12564.

- Matrix Fine Chemicals. This compound | CAS 138163-08-3.

- YouTube. Parikh-Doering oxidation.

- Organic Chemistry Portal. Swern Oxidation.

- ResearchGate. (2007). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions.

- ResearchGate. (2014). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.

- National Institutes of Health. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.

- ResearchGate. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement.

Sources

- 1. This compound | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 3. This compound | CAS 138163-08-3 [matrix-fine-chemicals.com]

- 4. This compound , 95% , 138163-08-3 - CookeChem [cookechem.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 10. ekwan.github.io [ekwan.github.io]

- 11. orgsyn.org [orgsyn.org]

- 12. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 13. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 14. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl 4-formylpiperidine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-formylpiperidine-1-carboxylate, a key synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. Its unique structural features, combining a piperidine scaffold with a reactive aldehyde functionality and a stable benzyloxycarbonyl (Cbz) protecting group, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of therapeutics for neurodegenerative diseases and its emerging utility in novel drug discovery platforms.

Core Chemical and Physical Properties

This compound is a white to pale yellow solid or oil at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][3] |

| CAS Number | 138163-08-3 | [1][2] |

| Appearance | White to pale yellow solid or oil | [4] |

| Boiling Point | 384.5 ± 42.0 °C (Predicted) | [5] |

| Density | 1.22 g/mL (Predicted) | [5] |

| Solubility | Soluble in most common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. For long-term storage, it is recommended to keep it under an inert atmosphere at -20°C.[6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative. The choice of synthetic strategy often depends on the starting material availability, desired scale, and reagent cost.

Oxidation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

A widely employed and efficient method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.[7] This method is favored for its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation

-

Preparation of the Oxidizing Agent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled solution. Stir the mixture for 15 minutes.

-

Addition of the Alcohol: Add a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM to the reaction mixture.

-

Oxidation: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Reduction of Benzyl 4-(alkoxycarbonyl)piperidine-1-carboxylate

Another common synthetic route involves the partial reduction of a piperidine-4-carboxylic acid ester derivative, such as Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate. Diisobutylaluminium hydride (DIBAL-H) is a suitable reducing agent for this transformation as it can selectively reduce esters to aldehydes at low temperatures.[8]

Experimental Protocol: DIBAL-H Reduction

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.1-1.5 eq.) in toluene to the reaction mixture while maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While detailed spectral data can be found through various suppliers and databases, typical expected values are outlined below.[9][10]

-

¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, -CHO), 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂Ph), 4.20 (br s, 2H, piperidine-H₂ₑ), 2.95 (t, J=11.6 Hz, 2H, piperidine-H₂ₐ), 2.55-2.45 (m, 1H, piperidine-H₄), 1.90-1.80 (m, 2H, piperidine-H₃ₑ, H₅ₑ), 1.70-1.60 (m, 2H, piperidine-H₃ₐ, H₅ₐ).

-

¹³C NMR (CDCl₃, 101 MHz): δ 203.2, 155.0, 136.5, 128.6, 128.1, 127.9, 67.4, 49.8, 43.1, 28.6.

-

FT-IR (neat): ν 2920, 2850 (C-H), 1720 (C=O, aldehyde), 1695 (C=O, carbamate), 1420, 1240, 1100 cm⁻¹.

-

Mass Spectrometry (ESI+): m/z 248.1 [M+H]⁺, 270.1 [M+Na]⁺.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which can undergo a wide range of chemical transformations.

Reductive Amination

The most prominent application of this compound is in reductive amination reactions. It serves as a key precursor in the synthesis of Donepezil, a widely used drug for the treatment of Alzheimer's disease.[8] In this synthesis, the aldehyde group reacts with an appropriate amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality readily participates in Wittig and Horner-Wadsworth-Emmons reactions to form alkenes. This allows for the introduction of various unsaturated moieties at the 4-position of the piperidine ring, providing access to a diverse range of chemical entities for drug discovery.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, Benzyl 4-carboxypiperidine-1-carboxylate, using standard oxidizing agents such as potassium permanganate or Jones reagent. This transformation is useful for the synthesis of compounds where a carboxylic acid or its derivatives are required at the 4-position.

Emerging Applications in PROTACs

More recently, derivatives of this compound have emerged as valuable linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[11][12][13] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[14] The piperidine scaffold can serve as a central component of the linker connecting the target protein ligand and the E3 ligase ligand. The aldehyde functionality allows for further chemical modifications to attach these ligands. For instance, Benzyl 4-(aminomethyl)piperidine-1-carboxylate, which can be synthesized from the title compound via reductive amination, is a commercially available PROTAC linker.[12]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][15] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[18]

-

Ingestion: If swallowed, call a poison center or doctor/physician. Rinse mouth.[16]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for the synthesis of a wide array of biologically active molecules. From its established role in the production of Donepezil to its emerging applications in the exciting field of PROTACs, this compound continues to be of high interest to researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemistry and safe handling practices is paramount for its effective utilization in the pursuit of novel therapeutics.

References

- 4-Formyl-N-Cbz-Piperidine. (2024, April 9). ChemBK.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776272, this compound.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 138163-08-3 Name: 4-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER.

- ResearchGate. (2008). Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 138163-08-3.

- Synthonix. (n.d.). This compound - [B19258].

- ResearchGate. (2009). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.

- Chemical-Suppliers.com. (n.d.). This compound | CAS 138163-08-3.

- Pharmaffiliates. (n.d.). CAS No : 138163-08-3 | Product Name : this compound (BSC).

- National Institutes of Health. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.

Sources

- 1. This compound | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 138163-08-3 [matrix-fine-chemicals.com]

- 3. This compound , 95% , 138163-08-3 - CookeChem [cookechem.com]

- 4. 4-Formyl-piperidine-1-carboxylic acid benzyl ester 95% | CAS: 138163-08-3 | AChemBlock [achemblock.com]

- 5. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 6. This compound | 138163-08-3 [sigmaaldrich.com]

- 7. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 138163-08-3|this compound|BLD Pharm [bldpharm.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 138163-08-3 Name: 4-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER4-Formylpiperidine, N-CBZ protected 98% [xixisys.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Benzyl 4-formylpiperidine-1-carboxylate (CAS 138163-08-3)

Introduction: A Versatile Building Block in Modern Drug Discovery

Benzyl 4-formylpiperidine-1-carboxylate, registered under CAS number 138163-08-3, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development.[1][2] Its structure, which combines a piperidine core, a reactive aldehyde functional group, and a strategically placed benzyloxycarbonyl (Cbz or Z) protecting group, makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures.[3] Researchers in drug discovery frequently utilize this reagent to construct novel therapeutics, including analgesics, central nervous system agents, and protease inhibitors.[3] This guide provides an in-depth analysis of its chemical properties, strategic applications, synthesis, and key reaction protocols, designed for scientists and professionals in the field.

Physicochemical Properties and Safety Data

Understanding the fundamental properties and handling requirements of this compound is essential for its effective and safe use in a laboratory setting. The compound is typically a clear beige or pale yellow liquid or semi-solid.[3] For long-term viability, it must be stored in a freezer at temperatures under -20°C, under an inert atmosphere, and protected from light to prevent degradation.[3][4]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 138163-08-3 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][5] |

| Molecular Weight | 247.29 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Cbz-4-formylpiperidine, 1-(Benzyloxycarbonyl)-4-piperidinecarboxaldehyde | [1][2][4] |

| Appearance | Clear, beige liquid or semi-solid | [3] |

| Density | ~1.22 g/mL | [3] |

| Boiling Point | 384.5 ± 42.0 °C (Predicted) | [3][4] |

| Storage | Store in freezer, under -20°C, inert atmosphere, protect from light | [3] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood. According to aggregated GHS data, it is harmful if swallowed (H302) and causes serious eye damage (H318).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

| GHS Hazard | Code | Signal Word |

| Acute Toxicity, Oral | H302 | Danger |

| Serious Eye Damage | H318 | Danger |

The Strategic Role of the Cbz Protecting Group

The utility of this compound in multi-step synthesis is fundamentally linked to the properties of the benzyloxycarbonyl (Cbz) group protecting the piperidine nitrogen. The choice of a protecting group is a critical decision in synthesis design, dictating which reaction pathways are viable.

The Cbz group offers two primary advantages:

-

Robustness: It is stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidative and reductive reagents that do not involve catalytic hydrogenation. This stability allows for extensive modification of other parts of the molecule without risking cleavage of the protecting group.

-

Orthogonal Deprotection: The Cbz group can be removed under very specific and mild conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This method is "orthogonal" to the cleavage conditions for many other common protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group. This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one functional group while others remain intact, which is crucial for building molecular complexity in a controlled manner.

Synthesis of this compound

Two primary, reliable routes exist for the synthesis of the title compound: the oxidation of the corresponding primary alcohol and the partial reduction of a carboxylate ester. The choice between them often depends on the availability and cost of the starting materials.

-

Oxidation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: This is a direct and common method for aldehyde synthesis. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is a highly effective and widely cited method for this transformation.

-

Partial Reduction of a 4-Carboxylate Ester: This route involves the reduction of an ester, such as Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate. The key challenge is stopping the reduction at the aldehyde stage without proceeding to the primary alcohol. This is achieved by using a sterically hindered and electrophilic reducing agent like Diisobutylaluminium hydride (DIBAL-H) at very low temperatures (-78 °C).[6][7] The low temperature stabilizes the tetrahedral intermediate formed after the first hydride addition, preventing the elimination and second reduction that would lead to the alcohol.[7]

Workflow for Synthesis via Swern Oxidation

Detailed Experimental Protocol: Swern Oxidation

This protocol is based on established procedures for the oxidation of primary alcohols to aldehydes.

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (3.0 eq)

-

Water, Brine

Procedure:

-

Activator Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of anhydrous DMSO. Stir the solution for 15 minutes at -78 °C. Causality: This step forms the electrophilic chlorosulfonium salt, the active oxidant.

-

Alcohol Addition: Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C. Causality: The alcohol attacks the activated DMSO species to form an alkoxysulfonium salt intermediate.

-

Deprotonation and Elimination: Slowly add triethylamine to the flask. The mixture may become thick. Continue stirring for 1-2 hours, allowing the reaction to slowly warm to room temperature. Causality: TEA acts as a non-nucleophilic base, abstracting a proton alpha to the oxygen, which initiates an E2-type elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.

-

Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess TEA, followed by water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Key Applications in Drug Synthesis: Reductive Amination

The aldehyde functionality of this compound makes it an ideal substrate for forming new carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[8] One of its most powerful applications is in reductive amination (also known as reductive alkylation). This one-pot reaction transforms the aldehyde into a new secondary or tertiary amine by first forming an imine or iminium ion with a primary or secondary amine, respectively, which is then immediately reduced in situ.[9]

This method is highly favored in drug development for its efficiency and broad substrate scope. The choice of reducing agent is critical; it must be mild enough to selectively reduce the C=N double bond of the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[9]

Workflow for Reductive Amination

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for coupling the title compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Aniline) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound, the primary amine, and anhydrous DCM. Stir the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation. Causality: The amine and aldehyde undergo condensation to form a hemiaminal, which then dehydrates to an iminium ion. The weak acid catalyzes the dehydration step.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride to the mixture in portions. The reaction is typically exothermic and may require cooling with an ice bath if the addition is rapid. Causality: NaBH(OAc)₃ is a mild and selective hydride donor. It preferentially reduces the electrophilic iminium ion over the starting aldehyde, driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Separate the layers and extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting secondary amine product by flash column chromatography on silica gel.

Characterization and Quality Control

Confirming the identity and purity of this compound is paramount. While full spectral data is not available in public literature, data from commercial suppliers and analogous compounds provide expected values for quality control. The key analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show characteristic signals for the aldehyde proton (δ ≈ 9.6-9.8 ppm, singlet), the aromatic protons of the benzyl group (δ ≈ 7.2-7.4 ppm, multiplet), the benzylic CH₂ protons (δ ≈ 5.1 ppm, singlet), and the aliphatic protons of the piperidine ring at various shifts in the δ ≈ 1.6-4.2 ppm range. The signals for the protons on the carbons adjacent to the nitrogen will be broad due to the carbamate rotamers.

-

¹³C NMR: Expected signals include the aldehyde carbonyl (δ ≈ 202-205 ppm), the carbamate carbonyl (δ ≈ 155 ppm), aromatic carbons (δ ≈ 127-136 ppm), the benzylic carbon (δ ≈ 67 ppm), and several aliphatic carbons for the piperidine ring.

-

Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 248.1, and the [M+Na]⁺ ion at m/z 270.1.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the efficient construction of complex, nitrogen-containing molecules. Its value lies in the combination of a reactive aldehyde handle and a robust, yet selectively cleavable, Cbz protecting group. The synthetic protocols detailed herein, particularly for its synthesis via Swern oxidation and its application in reductive amination, represent reliable and scalable methods for use in pharmaceutical research and development. A thorough understanding of the principles behind these reactions enables scientists to leverage this versatile building block to its full potential in the quest for novel and effective therapeutics.

References

- Note: The following reference list is a compilation of sources used for this technical guide.

-

PubChem. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. this compound | C14H17NO3 | CID 2776272. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. CAS No : 138163-08-3 | Product Name : this compound (BSC). Available at: [Link]

-

Synthonix. this compound - [B19258]. Available at: [Link]

-

Maftei, C. V., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2202–2215. Available at: [Link]

-

Vieru, V., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(7), 1475. Available at: [Link]

-

Abe, T., et al. (2001). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform, 32(15). Available at: [Link]

-

Matrix Fine Chemicals. this compound | CAS 138163-08-3. Available at: [Link]

-

PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Available at: [Link]

-

N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. (2024). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Tarvin, A. A., et al. (2018). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 95(10), 1839–1842. Available at: [Link]

-

Reddy, B. V. S., et al. (2007). Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. Synthetic Communications, 37(14), 2365-2369. Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]

-

Zeynizadeh, B., & Rahimi, S. (2007). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 52(4). Available at: [Link]

Sources

- 1. This compound | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound , 95% , 138163-08-3 - CookeChem [cookechem.com]

- 4. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 5. Synthonix, Inc > 138163-08-3 | this compound [synthonix.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A-Z Guide to Benzyl 4-formylpiperidine-1-carboxylate: Physicochemical Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-formylpiperidine-1-carboxylate, also known as 1-Cbz-4-formylpiperidine, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a piperidine ring protected by a benzyloxycarbonyl (Cbz) group and functionalized with a reactive aldehyde, makes it an essential intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight, and details a standard laboratory-scale synthesis and characterization workflow.

Introduction to this compound

This compound is a derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous blockbuster drugs. The aldehyde group at the 4-position serves as a versatile chemical handle for a wide array of transformations, including reductive amination, Wittig reactions, and aldol condensations. The Cbz protecting group on the piperidine nitrogen is crucial; it deactivates the otherwise reactive secondary amine, preventing side reactions, and can be readily removed under specific conditions (e.g., hydrogenolysis) during a synthetic sequence. Its utility is particularly noted in the construction of molecules targeting estrogen receptors and in the development of PROTACs (Proteolysis Targeting Chimeras)[1][2].

Core Physicochemical Properties and Molecular Weight

The precise molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis, analytical characterization (especially mass spectrometry), and registration in chemical databases.

The molecular formula for this compound is C₁₄H₁₇NO₃[3][4][5][6][7]. The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 14 atoms × 12.011 u = 168.154 u

-

Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 247.29 g/mol [1][5][6][7]

This value is consistently reported across major chemical suppliers and databases[3][4][8][9]. For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element, is 247.12084340 Da[5].

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][3][5][7] |

| Molecular Weight | 247.29 g/mol | [1][3][5][6][7][8][9] |

| CAS Number | 138163-08-3 | [3][4][5][7][10] |

| Appearance | Clear, beige liquid or semi-solid | [9][10] |

| Purity | Typically ≥95% | [1][4][10] |

| Boiling Point | 384.5±42.0 °C (Predicted) | [2] |

| Density | 1.22 g/mL (Predicted) | [2] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [2][4][10] |

Synthesis and Characterization: A Validated Workflow

The most common and reliable method for synthesizing this compound is through the oxidation of its corresponding primary alcohol, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a preferred method as it proceeds under mild conditions, minimizing over-oxidation to the carboxylic acid.

Caption: Workflow for the synthesis and validation of the target compound.

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 500 mL). Cool the flask to -78 °C using an acetone/dry ice bath.

-

Activator Preparation: Slowly add oxalyl chloride (59.1 mL, 674 mmol) to the cooled DCM. Following this, add dimethyl sulfoxide (DMSO, 68.3 mL, 963 mmol) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes. Causality: This step forms the reactive electrophilic sulfur species, the chlorosulfonium salt, which is the active oxidant.

-

Alcohol Addition: Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (120 g, 481 mmol) in anhydrous DCM (500 mL) and add this solution dropwise to the reaction mixture. Maintain the temperature at or below -70 °C. Causality: The alcohol attacks the electrophilic sulfur atom.

-

Oxidation: After the addition is complete, allow the reaction mixture to slowly warm to -55 °C and hold at this temperature for 15-20 minutes. Causality: An intramolecular proton transfer and elimination occur, forming the aldehyde.

-

Quenching: Slowly add triethylamine (TEA, 200 mL) to the flask, which will cause a noticeable exotherm. Allow the mixture to warm to room temperature. Causality: The TEA is a non-nucleophilic base that quenches the reaction by neutralizing the HCl byproduct.

-

Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a clear or pale-yellow oil.

-

Mass Spectrometry (LC-MS): The purified product should be analyzed by LC-MS. The resulting spectrum must show a prominent peak at an m/z (mass-to-charge ratio) of 248.1, corresponding to the protonated molecule [M+H]⁺, directly confirming the molecular weight of 247.29.

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. Key expected signals in the ¹H NMR spectrum include a singlet for the aldehyde proton (~9.7 ppm), multiplets for the aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), and multiplets for the piperidine ring protons.

Applications in Drug Development

As a bifunctional molecule, this compound is an invaluable starting material. Its primary application lies in introducing the piperidine moiety into larger, more complex molecules.

-

Reductive Amination: The aldehyde can be readily converted into a new C-N bond by reacting it with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is one of the most common and powerful methods for building molecular complexity and is central to the synthesis of countless drug candidates.

-

Key Intermediate: It serves as a key intermediate in the synthesis of various biologically active compounds, including agonists and antagonists for GPCRs and ion channels, where the piperidine ring often acts as a scaffold that orients other functional groups for optimal receptor binding.

Caption: 2D structure of this compound.

Conclusion

This compound is a cornerstone reagent in synthetic organic and medicinal chemistry. A precise understanding of its fundamental properties, particularly its molecular weight of 247.29 g/mol , is essential for its effective use. The reliable synthetic protocols available, coupled with straightforward analytical validation, ensure its consistent quality for demanding applications in drug discovery and development. Its versatility as a chemical intermediate guarantees its continued relevance in the field.

References

- This compound | C14H17NO3.

- This compound | CAS 138163-08-3.

- This compound (BSC) | CAS 138163-08-3.

- Benzyl 4-formylpiperidine-1-carboxyl

- Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine.

Sources

- 1. This compound , 95% , 138163-08-3 - CookeChem [cookechem.com]

- 2. 4-FORMYL-N-CBZ-PIPERIDINE CAS#: 138163-08-3 [m.chemicalbook.com]

- 3. This compound | CAS 138163-08-3 [matrix-fine-chemicals.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. This compound | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthonix, Inc > 138163-08-3 | this compound [synthonix.com]

- 8. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 9. 4-Formylpiperidine, N-CBZ protected | CymitQuimica [cymitquimica.com]

- 10. This compound | 138163-08-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 4-formylpiperidine-1-carboxylate

This guide provides a comprehensive overview of the analytical methodologies and field-proven insights essential for the definitive structure elucidation of Benzyl 4-formylpiperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines a self-validating system of protocols, ensuring technical accuracy and trustworthy results.

Introduction

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique molecular architecture comprising a benzyl carbamate protecting group and a reactive aldehyde functionality on a piperidine scaffold.[1][2][3] Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol .[3] The accurate confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide details a multi-technique approach, leveraging the strengths of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide an unambiguous structural assignment.

Synthesis and Potential Impurities: A Foundation of Trustworthiness

The most common and efficient synthesis of this compound involves the Swern oxidation of its precursor, (1-(benzyloxycarbonyl)piperidin-4-yl)methanol.[4] Understanding this synthesis is critical as it informs the potential impurities that may be present in the final product.

Experimental Protocol: Swern Oxidation

A detailed protocol for the Swern oxidation is as follows:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the cooled oxalyl chloride solution.

-

After stirring for a short period, add a solution of (1-(benzyloxycarbonyl)piperidin-4-yl)methanol in anhydrous dichloromethane dropwise.

-

Following the addition, stir the reaction mixture at -78 °C for a specified time.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Potential Impurities and Their Identification

The primary impurities arising from this synthesis include:

-

Unreacted Starting Material: (1-(benzyloxycarbonyl)piperidin-4-yl)methanol. This can be identified by the presence of a broad hydroxyl peak in the IR spectrum (around 3300 cm⁻¹) and the absence of the aldehyde proton signal in the ¹H NMR spectrum.

-

Over-oxidation Product: 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid. This can be detected by a very broad carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and a characteristic broad O-H stretch in the IR spectrum.

-

Side-products from the Swern Oxidation: Such as dimethyl sulfide and other sulfur-containing byproducts. These are typically volatile and removed during workup and purification.

A self-validating system demands that the analytical methods employed can not only confirm the desired structure but also detect and quantify these potential impurities.

Spectroscopic Elucidation: A Multi-faceted Approach

The core of the structure elucidation lies in the synergistic application of various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | s | 1H | Aldehyde (-CHO) |

| ~7.30-7.40 | m | 5H | Aromatic (C₆H₅) |

| ~5.15 | s | 2H | Benzylic (-CH₂-Ph) |

| ~4.10-4.20 | m | 2H | Piperidine (H-2e, H-6e) |

| ~2.90-3.00 | m | 2H | Piperidine (H-2a, H-6a) |

| ~2.40-2.50 | m | 1H | Piperidine (H-4) |

| ~1.80-1.90 | m | 2H | Piperidine (H-3e, H-5e) |

| ~1.60-1.70 | m | 2H | Piperidine (H-3a, H-5a) |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving good signal dispersion, especially for the complex multiplets of the piperidine ring protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound due to its good solubilizing properties and relatively clean spectral window.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | Aldehyde (C=O) |

| ~155.0 | Carbamate (C=O) |

| ~136.5 | Aromatic (ipso-C) |

| ~128.5 | Aromatic (CH) |

| ~128.0 | Aromatic (CH) |

| ~127.8 | Aromatic (CH) |

| ~67.5 | Benzylic (-CH₂-Ph) |

| ~49.0 | Piperidine (C-4) |

| ~43.5 | Piperidine (C-2, C-6) |

| ~28.5 | Piperidine (C-3, C-5) |

Expertise & Experience: The downfield chemical shift of the aldehyde carbon (~202.0 ppm) is a key diagnostic peak. The carbamate carbonyl is also found at a characteristic downfield position (~155.0 ppm). The piperidine carbons appear in the aliphatic region, and their specific shifts can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate them with their attached protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, 2850 | Medium | C-H (aliphatic) stretching |

| ~2720, 2820 | Weak | C-H (aldehyde) stretching (Fermi doublets) |

| ~1725 | Strong | C=O (aldehyde) stretching |

| ~1695 | Strong | C=O (carbamate) stretching |

| ~1495, 1455 | Medium | C=C (aromatic) stretching |

| ~1240 | Strong | C-N stretching |

| ~1100 | Strong | C-O stretching |

Authoritative Grounding: The two weak bands around 2720 and 2820 cm⁻¹ are characteristic of the C-H stretch of an aldehyde and are a strong piece of evidence for its presence. The two strong carbonyl absorptions confirm the presence of both the aldehyde and the carbamate functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 247, corresponding to the molecular weight of the compound, should be observed.

-

Loss of Benzyl Group: A significant fragment at m/z = 91 ([C₇H₇]⁺, tropylium ion) is expected due to the stable benzylic carbocation.

-

Loss of Benzyloxycarbonyl Group: A fragment corresponding to the loss of the Cbz group (C₇H₇OCO) would result in a peak at m/z = 112.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring is also a common fragmentation pathway for piperidine derivatives.[5]

Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₁₄H₁₇NO₃).

Integrated Analytical Workflow

A robust and self-validating workflow for the structure elucidation of this compound integrates these techniques in a logical sequence.

Caption: Integrated workflow for the synthesis and structural confirmation of this compound.

Conclusion

The definitive structure elucidation of this compound requires a multi-pronged analytical approach that is both technically sound and logically structured. By combining the detailed insights from ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a high degree of confidence in the structural assignment can be achieved. This guide provides a framework for researchers to not only confirm the identity of their synthesized compound but also to ensure its purity, thereby upholding the principles of scientific integrity and producing reliable data for downstream applications in drug discovery and development.

References

- Organic Letters. (n.d.). ACS Publications.

- 4-Formyl-N-Cbz-Piperidine. (2024, April 9). ChemBK.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]

- Wang, G., Mao, Y., & Liu, L. (2016). Diastereoselectively Complementary C–H Functionalization Enables Access to Structurally and Stereochemically Diverse 2,6-Substituted Piperidines. Organic Letters, 18(24), 6348-6351. [Link]

- Refat, M. S., El-Megharbel, S. M., & El-Sayed, M. Y. (2008). Synthesis and spectroscopic characterization of piperidine/chloranil and piperidine/TCNQ charge transfer complexes. Polyhedron, 27(2), 475-484. [Link]

- Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. (n.d.). ResearchGate.

- Comins, D. L., & Dehghani, A. (1992). Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Organic Letters, 1(4), 653-656. [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Matrix Fine Chemicals.

- Production of n-benzyl-4-formylpiperidine. (n.d.). Google Patents.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- This compound. (n.d.). Synthonix.

- Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.

Sources

- 1. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 2. Benzyl4-formylpiperidine-1-carboxylate , 97% , 138163-08-3 - CookeChem [cookechem.com]

- 3. This compound | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-FORMYL-N-CBZ-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to Benzyl 4-formylpiperidine-1-carboxylate: Synthesis, Characterization, and Applications

This compound, registered under CAS Number 138163-08-3, is a pivotal synthetic intermediate highly valued in drug discovery and development.[1][2] Its structure uniquely combines a piperidine scaffold, an aldehyde functional group, and a stable benzyloxycarbonyl (Cbz or Z) protecting group. This arrangement provides a robust yet versatile platform for constructing complex molecular architectures.

The official IUPAC name for this compound is This compound .[1] It is also commonly referred to by several synonyms, including:

-

4-Formylpiperidine-1-carboxylic acid benzyl ester

-

N-Cbz-4-formylpiperidine[3]

-

1-(Benzyloxycarbonyl)-4-piperidinecarboxaldehyde[4]

-

N-Cbz-piperidine-4-carbaldehyde

The aldehyde group serves as a reactive handle for a multitude of chemical transformations, most notably reductive aminations, Wittig reactions, and aldol condensations. The Cbz-protected nitrogen ensures stability during these reactions and prevents unwanted side reactions, yet it can be selectively removed under standard hydrogenolysis conditions. This strategic combination makes the molecule an essential building block, particularly in the synthesis of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and as an intermediate for pharmacologically active agents.[5]

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is critical for its effective use and safe handling in a laboratory setting.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 138163-08-3 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | Clear, beige to pale yellow liquid or semi-solid | [5][6] |

| Density | ~1.22 g/mL | [5] |

| Boiling Point | 384.5 ± 42.0 °C (Predicted) | [5] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, protected from light. | [5][6] |

| SMILES | C1CN(CCC1C=O)C(=O)OCC2=CC=CC=C2 | [1] |

| InChIKey | ZJQMLJFHCKTCSF-UHFFFAOYSA-N | [1][2] |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.

-

Storage: Store in a tightly sealed container in a freezer at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Synthesis and Purification: A Protocol-Driven Approach

The most reliable and common method for preparing this compound is through the mild oxidation of its corresponding primary alcohol, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is particularly well-suited for this transformation as it proceeds under cryogenic, non-acidic conditions, which prevents over-oxidation to the carboxylic acid and preserves the acid-labile Cbz protecting group.

Experimental Protocol: Swern Oxidation

This protocol is adapted from established procedures for the oxidation of sensitive alcohols.[3][7]

Materials:

-

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Oxalyl chloride (1.2-1.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.2-2.5 eq)

-

Anhydrous Triethylamine (TEA) (4.0-5.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Procedure:

-

Activator Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DCM. Cool the flask to -78 °C using an acetone/dry ice bath.

-

Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of anhydrous DMSO. Stir the resulting mixture at -78 °C for 15-20 minutes to form the active chlorosulfonium salt. Causality Note: Pre-formation of the Swern reagent at low temperature is crucial to prevent its decomposition.

-

Substrate Addition: Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above -65 °C. Stir for 45-60 minutes at -78 °C.

-

Quenching: Slowly add anhydrous triethylamine to the flask. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature. Causality Note: TEA acts as a non-nucleophilic base to deprotonate the intermediate and induce the elimination that forms the aldehyde product.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a clear oil.

Synthesis Workflow Diagram

Caption: Swern oxidation of the precursor alcohol to the target aldehyde.

Analytical Characterization